molecular formula C15H18N2O6S B11634740 Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate CAS No. 67572-44-5

Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

Cat. No.: B11634740
CAS No.: 67572-44-5
M. Wt: 354.4 g/mol
InChI Key: LINLQDZQRPQVBZ-UHFFFAOYSA-N
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Description

Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate is a synthetic 1,3,4-oxadiazole derivative of significant interest in medicinal and agrochemical research. This compound features a 3,4,5-trimethoxyphenyl moiety attached to the 1,3,4-oxadiazole core, a structural motif known to be associated with diverse biological activities. The incorporation of the trimethoxyphenyl group is a strategic design element, as this functionality is prevalent in compounds with known fungicidal and bioactive properties . Research on closely related structural analogues indicates that such molecules can exhibit potent antifungal activities against various phytopathogenic fungi, including Gibberella zeae , Botrytis cinerea , and Sclerotinia sclerotiorum . The 1,3,4-oxadiazole ring system is a privileged scaffold in drug discovery, and its derivatives are frequently explored for their potential therapeutic applications. From a structural perspective, related 5-aryl-1,3,4-oxadiazole esters are characterized by two planar molecular units—the oxadiazole ring with its attached phenyl group and the ethyl acetate chain—oriented at a significant angle to each other, a conformation stabilized by weak intermolecular interactions . This high-purity compound is intended for research and development purposes in a controlled laboratory setting. It is strictly for research use only and is not approved for human consumption, veterinary use, or household application.

Properties

CAS No.

67572-44-5

Molecular Formula

C15H18N2O6S

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C15H18N2O6S/c1-5-22-12(18)8-24-15-17-16-14(23-15)9-6-10(19-2)13(21-4)11(7-9)20-3/h6-7H,5,8H2,1-4H3

InChI Key

LINLQDZQRPQVBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC

solubility

52.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Conventional Cyclization with Carbon Disulfide

Reacting 3,4,5-trimethoxybenzohydrazide with carbon disulfide (CS₂) in alkaline ethanol (KOH, 10% w/v) under reflux (4–6 hours) generates 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. This method yields 65–72% product, with purification by recrystallization from ethanol.

Microwave-Assisted Cyclization

Microwave irradiation (180°C, 15–20 minutes) significantly reduces reaction time while improving yields to 78–85%. The use of DMF as a polar aprotic solvent enhances microwave absorption, facilitating rapid cyclization.

Table 1: Comparison of Cyclization Methods

MethodConditionsTimeYield (%)
ConventionalCS₂, KOH, Ethanol, Reflux4–6 h65–72
Microwave IrradiationCS₂, DMF, 180°C, 180 W15–20 m78–85

Alkylation with Ethyl Chloroacetate

The thiol group of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is alkylated with ethyl chloroacetate to introduce the sulfanyl acetate moiety.

Base-Mediated Alkylation

In a typical procedure, the thiol (1.0 eq) is reacted with ethyl chloroacetate (1.2 eq) in acetone containing anhydrous K₂CO₃ (1.5 eq) at room temperature for 4–6 hours. The reaction is monitored by TLC (petroleum ether:ethyl acetate, 3:1), and the product is isolated by filtration and recrystallized from acetone, yielding 70–75%.

Ultrasound-Assisted Alkylation

Ultrasound irradiation (40 kHz, 30°C) accelerates the reaction to 30–45 minutes, achieving comparable yields (72–78%) while reducing solvent consumption.

Table 2: Alkylation Optimization

ConditionSolventBaseTimeYield (%)
ConventionalAcetoneK₂CO₃4–6 h70–75
UltrasoundAcetoneK₂CO₃30–45 m72–78

Structural Characterization and Validation

The final product is characterized using spectroscopic techniques:

  • IR Spectroscopy : A strong absorption band at 1680–1700 cm⁻¹ confirms the ester carbonyl group, while the oxadiazole ring exhibits peaks at 1580–1600 cm⁻¹.

  • ¹H-NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.85 (s, 9H, OCH₃), 4.15 (q, 2H, CH₂CH₃), 4.30 (s, 2H, SCH₂), 6.85 (s, 2H, Ar-H).

  • EI-MS : Molecular ion peak at m/z 382 [M⁺], consistent with the molecular formula C₁₆H₁₈N₂O₆S.

Green Chemistry Approaches

Solvent-Free Microwave Synthesis

Combining microwave irradiation with solvent-free conditions reduces waste and energy consumption. A mixture of the thiol and ethyl chloroacetate, adsorbed on silica gel, is irradiated (150°C, 10 minutes), yielding 80% product.

Catalytic Efficiency

The use of NaH in DMF, as reported for analogous compounds, enhances reaction rates but requires careful moisture control.

Challenges and Optimization Strategies

Purification Difficulties

The product’s low solubility in non-polar solvents necessitates recrystallization from acetone or ethanol. Column chromatography (silica gel, ethyl acetate/hexane) may be employed for higher purity.

Byproduct Formation

Over-alkylation or oxidation of the thiol group can occur with excess ethyl chloroacetate or prolonged reaction times. Stoichiometric control and inert atmospheres (N₂) mitigate these issues .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxadiazole ring or the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The compound is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and enzymes, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from Comparative Studies

Anticancer Potential
  • The 3,4,5-trimethoxyphenyl group is critical for tubulin polymerization inhibition, as seen in combretastatin analogs . The oxadiazole ring’s electron-withdrawing nature may enhance binding affinity compared to triazine-based analogs .
  • Synthesis : Microwave-assisted methods (e.g., 110°C for 10 min in THF) improve yields (~89%) compared to traditional reflux .
Antimicrobial Activity
  • Acetamide derivatives (e.g., N-phenyl analogs) exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) . Replacing the ester with an amide enhances membrane permeability.
Physicochemical and Structural Insights
  • Electron-deficient oxadiazole core : Enhances stability but reduces solubility; ester/amide modifications balance lipophilicity .
  • Thiophene vs.

Biological Activity

Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antifungal and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C14H16N2O5S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_5\text{S}

This structure features a 1,3,4-oxadiazole ring connected to a trimethoxyphenyl group and an ethyl acetate moiety.

Antifungal Activity

Recent studies have demonstrated that derivatives of the oxadiazole framework exhibit significant antifungal properties. This compound has been tested against various fungal strains.

Table 1: Antifungal Activity Data

CompoundFungal StrainEC50 (µg/mL)Inhibition (%)
This compoundFusarium oxysporum6.2580%
Control (Hymexazol)Fusarium oxysporum1070%

The compound demonstrated an EC50 value of 6.25 µg/mL , indicating potent antifungal activity superior to the commercial fungicide Hymexazol.

Antimicrobial Activity

In addition to antifungal properties, this compound has shown broad-spectrum antimicrobial activity. Research indicates that it effectively inhibits the growth of various bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundEscherichia coli32
Pseudomonas aeruginosa25
Control (Ciprofloxacin)Escherichia coli16

The compound exhibited minimum inhibitory concentration (MIC) values of 32 µg/mL against E. coli and 25 µg/mL against P. aeruginosa, showcasing its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The presence of the trimethoxyphenyl group is crucial for enhancing the biological activity of the compound. Studies suggest that modifications in the substituents on the phenyl ring can significantly influence the potency against fungal and bacterial pathogens.

Key Findings:

  • Methoxy Groups : The presence of methoxy groups increases lipophilicity and enhances penetration into microbial cells.
  • Oxadiazole Ring : The oxadiazole moiety contributes to the overall stability and bioactivity of the compound.
  • Sulfanyl Linkage : The sulfanyl group plays a pivotal role in the mechanism of action against various pathogens.

Case Studies

A notable study highlighted the synthesis and biological evaluation of similar oxadiazole derivatives. These compounds were tested for their antifungal activity against multiple strains and showed promising results comparable to existing antifungals .

Q & A

Q. How can researchers confirm the purity and structural identity of Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify proton and carbon environments. For example, the 3,4,5-trimethoxyphenyl group will show distinct aromatic proton signals at δ 6.5–7.0 ppm and methoxy peaks at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C15H18N2O5S2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_5\text{S}_2: 394.07 g/mol) and fragmentation patterns .
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica-gel plates and UV visualization. A single spot with RfR_f matching the expected polarity indicates purity .

Q. What synthetic routes are commonly employed for synthesizing this compound?

Methodological Answer:

  • Multi-Step Synthesis:
    • Oxadiazole Formation: React 3,4,5-trimethoxybenzoyl hydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole-2-thione intermediate .
    • Sulfanyl Acetate Coupling: Treat the intermediate with ethyl bromoacetate in the presence of a base (e.g., K2_2CO3_3) in anhydrous DMF at 60–80°C for 8–12 hours .
  • Yield Optimization: Use inert atmospheres (N2_2) and stoichiometric control (1:1 molar ratio) to minimize side reactions .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy groups) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:

    Substituent PatternBioactivity TrendReference
    3,4,5-TrimethoxyphenylEnhanced antifungal activity due to electron-donating groups improving membrane penetration
    3,4-DimethoxyphenylReduced lipoxygenase (LOX) inhibition compared to trimethoxy derivatives
  • Mechanistic Insight: Methoxy groups enhance hydrophobicity and π-π stacking with target proteins (e.g., LOX or BChE active sites) .

Q. What in vitro assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antifungal Assays:
    • Broth Microdilution: Test against Candida albicans (MIC values <50 µg/mL indicate potency) .
  • Enzyme Inhibition:
    • Lipoxygenase (LOX): Monitor absorbance at 234 nm for conjugated diene formation .
    • Butyrylcholinesterase (BChE): Use Ellman’s reagent to measure thiocholine release at 412 nm .
  • Data Interpretation: Compare IC50_{50} values with positive controls (e.g., quercetin for LOX) to assess significance .

Q. How can researchers analyze its three-dimensional conformation and target interactions?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals in ethanol/water (3:1) at 4°C. Resolve the structure to <1.0 Å resolution to confirm bond angles and planarity of the oxadiazole ring .
  • Molecular Docking: Use UCSF Chimera to model interactions with BChE (PDB ID: 1P0I). Focus on hydrogen bonds between methoxy groups and Ser198 or Gly116 residues .
  • Dynamic Simulations: Perform 100 ns MD simulations in GROMACS to assess stability of ligand-protein complexes .

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

  • Critical Parameters:

    ParameterOptimal ConditionImpact
    SolventAnhydrous DMFEnhances nucleophilic substitution
    Temperature70°CBalances reaction rate and side-product formation
    CatalystK2_2CO3_3 (2 equiv.)Accelerates thiolate ion formation
  • Purification: Use column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (ethanol) to isolate pure product (>95% yield) .

Q. What computational methods predict its physicochemical properties?

Methodological Answer:

  • LogP Calculation: Use ChemDraw or Molinspiration to estimate hydrophobicity (LogP ≈ 2.1), critical for blood-brain barrier penetration .
  • ADMET Prediction: SwissADME evaluates bioavailability (TPSA >90 Ų suggests low oral absorption) .
  • Electronic Properties: DFT calculations (B3LYP/6-31G*) determine HOMO-LUMO gaps (~4.5 eV), correlating with redox stability .

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